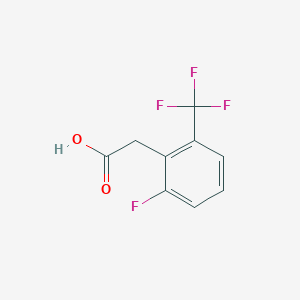

2-フルオロ-6-(トリフルオロメチル)フェニル酢酸

説明

フロランは、エポプロステノールとしても知られており、プロスタサイクリン(プロスタグランジンI2)の合成形です。強力な血管拡張薬であり、血小板凝集阻害薬としても作用し、主に肺動脈性肺高血圧症(PAH)の治療に使用されます。 フロランは、その迅速な発現と短い半減期で知られており、PAHの重症例を管理する上で重要な治療薬となっています .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H6F4O2

- Molecular Weight : Approximately 222.14 g/mol

- Physical Form : White crystalline solid

- Boiling Point : 86-89 °C

- Melting Point : 78-81 °C

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of this compound, enhancing its reactivity and stability in various chemical reactions.

Chemistry

2-Fluoro-6-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. Its applications include:

- Reagent in Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This reaction involves the coupling of the acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds.

- Functional Group Transformations : The compound can undergo various transformations typical of carboxylic acids, including oxidation to form carboxylic acids or reduction to yield alcohols.

Biology

Research into the biological activities of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid is ongoing, with potential applications including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes, making it a candidate for drug discovery and development .

- Cellular Processes : Investigations are being conducted into its effects on cellular functions, which could reveal insights into its pharmacological potential.

Medicine

The unique structure of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid positions it as a promising candidate for medicinal chemistry:

- Drug Development : Its fluorinated nature may enhance metabolic stability and lipophilicity, characteristics desirable in drug candidates. Research is focused on exploring its therapeutic effects and potential as an anti-inflammatory agent or enzyme inhibitor .

Industry

In industrial applications, this compound is utilized for:

- Synthesis of Specialty Chemicals : It plays a role in producing advanced materials with specific properties due to its unique electronic characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds |

| Biology | Enzyme inhibition | Potential drug candidate |

| Medicine | Anti-inflammatory research | Enhances metabolic stability |

| Industry | Specialty chemicals production | Unique electronic properties |

準備方法

合成経路と反応条件

フロランの合成は、アラキドン酸の前駆体から始まり、いくつかのステップを含みます。主なステップは以下の通りです。

環化: アラキドン酸は環化を受けて、プロスタグランジンG2(PGG2)を形成し、その後、プロスタグランジンH2(PGH2)を形成します。

還元と異性化: PGH2は、次に還元され、異性化されてプロスタサイクリン(PGI2)を形成します。

精製: 最終生成物であるエポプロステノールは、高純度と高効力を確保するために、様々なクロマトグラフィー技術で精製されます.

工業的製造方法

フロランの工業的製造は、実験室での合成と同じステップで、収率と純度を高めるために最適化された、大規模な合成を行います。プロセスには以下が含まれます。

発酵: アラキドン酸を生成するために、遺伝子組み換え微生物を使用します。

化学合成: アラキドン酸からプロスタサイクリンを大規模に化学合成します。

精製: 高性能液体クロマトグラフィー(HPLC)などの高度な精製技術により、最終生成物が医薬品規格を満たすようにします.

化学反応の分析

反応の種類

フロランは、以下の様ないくつかの化学反応を起こします。

酸化: フロランは酸化されて、6-ケト-プロスタグランジンF1α(活性度の低い代謝物)を形成します。

還元: 還元反応は、フロランを様々なプロスタグランジン誘導体に変化させることができます。

一般的な試薬と条件

酸化剤: 過酸化水素やその他の過酸化物が、酸化反応に一般的に使用されます。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、還元反応に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は以下の通りです。

6-ケト-プロスタグランジンF1α: 酸化によって形成されます。

プロスタグランジン誘導体: 還元と置換反応によって形成されます.

作用機序

フロランは、以下のメカニズムを通じて作用を発揮します。

血管拡張: フロランは、血管平滑筋細胞のプロスタサイクリン受容体に結合し、サイクリックアデノシンモノホスフェート(cAMP)レベルの上昇、それに続く血管拡張を引き起こします。

血小板凝集の阻害: フロランは、血小板のcAMPレベルを上昇させることで血小板凝集を阻害し、血栓の形成を防ぎます。

類似化合物との比較

フロランは、以下の様な他の類似化合物と比較されます。

イロプロスト: フロランよりも半減期の長い、もう一つの合成プロスタサイクリンアナログ。

トレプロスチニル: 血管拡張と抗血小板作用が似ていますが、作用時間が長い、プロスタサイクリンアナログ。

独自性

フロランの迅速な発現と短い半減期は、プロスタサイクリンアナログの中でユニークであり、PAHの急性期に迅速な効果をもたらします。 PAHの重症患者における運動能力の改善と症状の軽減に対する有効性は、臨床的な重要性を示しています .

他に質問がある場合や詳細が必要な場合は、遠慮なくお問い合わせください!

生物活性

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid is characterized by a phenyl ring substituted with a trifluoromethyl group and a fluoro group. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that 2-Fluoro-6-(trifluoromethyl)phenylacetic acid may exhibit various biological activities, particularly in cellular signaling pathways and vascular biology. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing cellular processes such as inflammation and metabolism.

Inhibition of Enzymatic Activity

One significant aspect of its biological activity involves the inhibition of certain enzymes. For instance, studies have shown that fluorinated compounds can affect the function of cyclooxygenases (COX), which are critical in the inflammatory response. The binding affinity and inhibition kinetics of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid with COX enzymes warrant further investigation to elucidate its potential as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of various fluorinated compounds on COX activity, highlighting that 2-Fluoro-6-(trifluoromethyl)phenylacetic acid inhibited COX-1 and COX-2 with varying potency. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting these enzymes.

Case Study 2: Vascular Biology

Another research effort focused on the role of this compound in vascular biology. It was found to influence endothelial cell function, potentially affecting angiogenesis and vascular permeability. These findings suggest that it may have therapeutic implications for cardiovascular diseases.

特性

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。